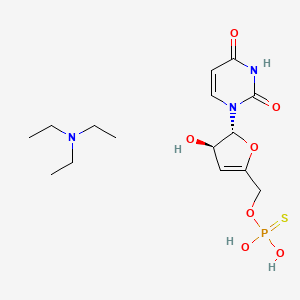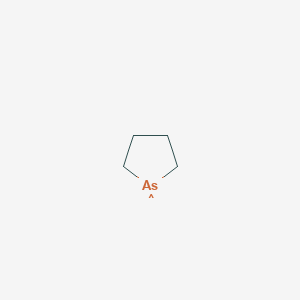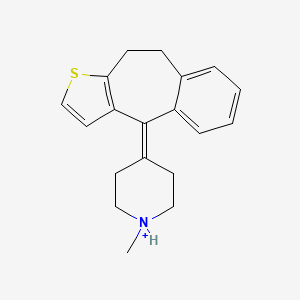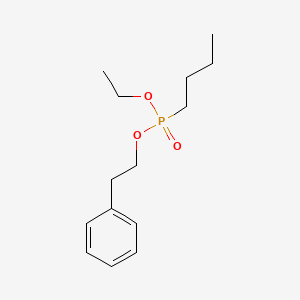
Ethyl 2-phenylethyl butylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenylethyl butylphosphonate is a phosphonic ester obtained by the esterification of both the hydroxy groups of butylphosphonic acid with ethanol and 2-phenylethanol respectively. It has a role as a metabolite. It derives from a butylphosphonic acid.
Aplicaciones Científicas De Investigación
Potential Antigen Inhibitors
Ethyl 2-phenylethyl butylphosphonate has potential applications as an antigen inhibitor. Research demonstrates the synthesis of ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates as potential antigen 85C inhibitors, using strategies like Ullman diaryl ether synthesis combined with benzyl- and trityl protection for phenol hydroxyl groups (Frlan, Gobec, & Kikelj, 2007).
Corrosion Inhibition
This compound derivatives have been investigated for their corrosion inhibition efficiency. A study on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives revealed their effectiveness in inhibiting mild steel corrosion in acidic solutions. This study highlights the relationship between molecular structure and inhibition efficiency, supported by both experimental and theoretical (DFT) findings (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Synthesis of Alkynes
In the field of organic synthesis, derivatives of this compound are used in the synthesis of alkynes. For instance, diethyl (dichloromethyl)phosphonate has been used in the synthesis of (4-methoxyphenyl)ethyne, demonstrating the role of these compounds in complex chemical syntheses (Marinetti & Savignac, 2003).
Adhesive Polymer Synthesis
This compound is also relevant in the synthesis of adhesive polymers. Research on 2-(dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids, synthesized by hydrolyzing related acrylates, highlights the role of phosphonic acid monomers in creating hydrolytically stable polymers with potential adhesive properties (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).
Butyrylcholinesterase Inhibition
Another significant application is in inhibiting butyrylcholinesterase (BChE). Studies on 2-chloro-1-(substituted-phenyl)ethylphosphonic acids have explored their role as irreversible inhibitors of BChE. These compounds have shown high affinity and potency in inhibiting enzyme activity, indicating potential applications in related fields (Zhang & Casida, 2002).
Propiedades
Fórmula molecular |
C14H23O3P |
|---|---|
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
2-[butyl(ethoxy)phosphoryl]oxyethylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-3-5-13-18(15,16-4-2)17-12-11-14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3 |
Clave InChI |
PQWBNCIKGJGHRR-UHFFFAOYSA-N |
SMILES |
CCCCP(=O)(OCC)OCCC1=CC=CC=C1 |
SMILES canónico |
CCCCP(=O)(OCC)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




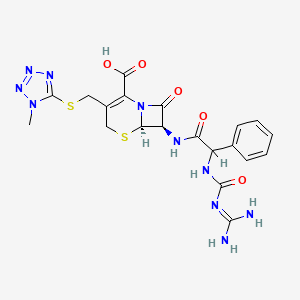
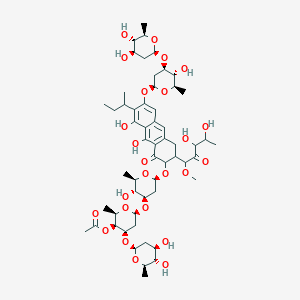


![7-[(1S,2S,3R,4R)-3-[(3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid](/img/structure/B1233436.png)


![(9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1233440.png)
![(1S,5R,6R,8R,10S,13S,16S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1233441.png)
